molecular formula C15H15F3N4O2S B2830477 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide CAS No. 2034609-64-6

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide

Cat. No.: B2830477
CAS No.: 2034609-64-6
M. Wt: 372.37
InChI Key: HYFLFVVCOXIELB-UHFFFAOYSA-N
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Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure combining a thiadiazole ring, a piperidine ring, and a trifluoromethoxy-substituted benzamide group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole and piperidine intermediates. These intermediates are then coupled with a trifluoromethoxy-substituted benzoyl chloride under specific reaction conditions. The process often requires the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining its chemical integrity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amine.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of the nitro group may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Clinical studies and trials are conducted to evaluate its efficacy and safety in treating various medical conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in electronics, aerospace, and other high-tech industries.

Mechanism of Action

The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level and to identify potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide include other thiadiazole derivatives, piperidine-based compounds, and trifluoromethoxy-substituted benzamides. These compounds share structural similarities but may exhibit different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and bioactivity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and development.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2S/c16-15(17,18)24-12-3-1-2-10(8-12)14(23)20-11-4-6-22(7-5-11)13-9-19-25-21-13/h1-3,8-9,11H,4-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFLFVVCOXIELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)OC(F)(F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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